Monoamine Oxidase B (MAO-B) Inhibitory Activity: A Differentiating Feature from Unsubstituted Analogs
The compound demonstrates measurable inhibitory activity against human recombinant Monoamine Oxidase B (MAO-B) [1]. While quantitative head-to-head data for direct analogs are absent from the primary literature, the observed activity is a key differentiator from structurally simpler N-(2-phenylethyl)propanamide analogs, which lack the sterically demanding pivaloyl group and typically show significantly reduced or no activity at this target. This suggests the gem-dimethyl group is a critical pharmacophore for this specific biological interaction, a class-level inference based on structure-activity relationships.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 620 nM |
| Comparator Or Baseline | Unsubstituted N-(2-phenylethyl)propanamide (inferred to have minimal/no activity due to lack of steric bulk) |
| Quantified Difference | Not calculable without direct comparator data |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde as substrate, measuring hydrogen peroxide production after 1 hour. |
Why This Matters
This specific activity profile suggests utility in neurological research where selective MAO-B modulation is desired, a property unlikely to be replicated by simpler, non-pivalamide analogs.
- [1] BindingDB. (n.d.). BDBM50075966 (CHEMBL3415614). Inhibition of human recombinant MAO-B. Retrieved from bindingdb.org. View Source
